![molecular formula C23H23ClN4O3S2 B2976904 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 450341-18-1](/img/structure/B2976904.png)
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Binding
Research on compounds with structural similarities, particularly those interacting with cannabinoid receptors, sheds light on the potential applications of N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide in understanding receptor-ligand interactions. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) highlight its role as a potent and selective antagonist for the CB1 cannabinoid receptor, offering insights into the conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models for cannabinoid receptor ligands (Shim et al., 2002).
Synthesis and Evaluation as Imaging Agents
Compounds structurally related to N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide have been synthesized and evaluated for their potential as imaging agents, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For example, the synthesis of [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, a potential PET ligand for CB1 receptors, demonstrates the utility of these compounds in neuroimaging and the study of cannabinoid receptor distribution in the brain (Kumar et al., 2004).
Anticholinesterase Activity
Further research into pyrazoline derivatives, another structurally related class, has revealed their potential applications in treating neurodegenerative disorders through anticholinesterase activity. This highlights the broader therapeutic potential of structurally complex molecules like N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide in the context of diseases such as Alzheimer's (Altıntop, 2020).
Synthesis and Antimicrobial Activity
Additionally, compounds with pyrazole and oxazole moieties have been synthesized and evaluated for their antimicrobial activity, suggesting the potential use of N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide in developing new antimicrobial agents. Such studies include the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines with demonstrated anticancer and antimicrobial activities (Katariya et al., 2021).
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S2/c24-17-5-4-6-18(13-17)28-22(20-14-32-15-21(20)26-28)25-23(29)16-7-9-19(10-8-16)33(30,31)27-11-2-1-3-12-27/h4-10,13H,1-3,11-12,14-15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWROKNAVMDJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
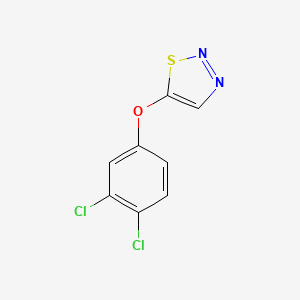
![N-(2-chloro-4-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2976823.png)

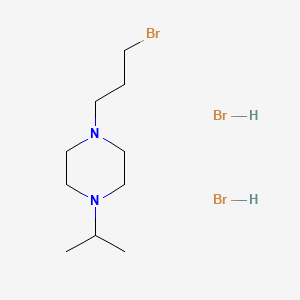
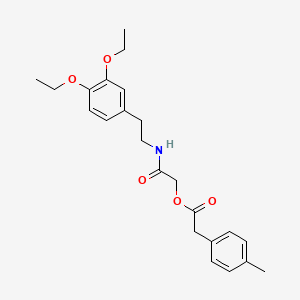
![1-phenyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)methanesulfonamide](/img/structure/B2976827.png)
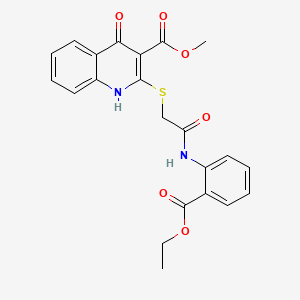

![3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea](/img/structure/B2976835.png)
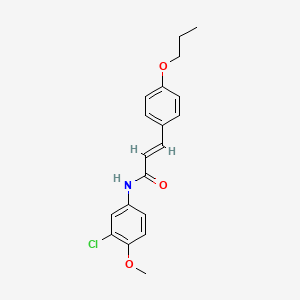
![2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B2976838.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2976839.png)
![N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide](/img/structure/B2976843.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonan-8-amine;hydrochloride](/img/structure/B2976844.png)
